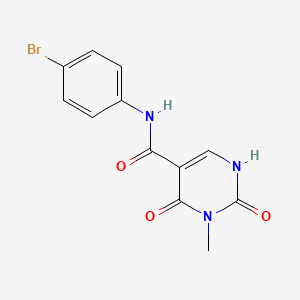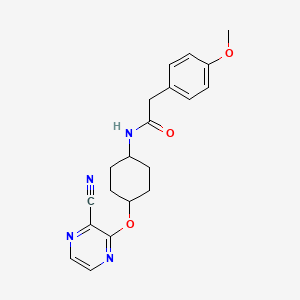
N-(4-bromofenil)-3-metil-2,4-dioxo-1,2,3,4-tetrahidropirimidin-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-bromophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of the tetrahydropyrimidine class. These compounds have garnered interest due to their potential pharmacological properties, including antitubercular activity. The core structure consists of a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms. The ring is substituted with various groups that can influence the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves the reaction of substituted acetoacetanilides with aromatic aldehydes and urea. This process yields tetrahydropyrimidine derivatives with a phenyl carbamoyl group at the C5 position, and with various substitutions on the phenyl rings . The synthesis route is crucial as it allows for the introduction of different substituents that can be tailored to enhance the compound's antitubercular activity.
Molecular Structure Analysis
While the specific molecular structure of "N-(4-bromophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is not detailed in the provided papers, a related compound, "N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide," has been investigated using single-crystal X-ray diffraction . The crystal structure analysis reveals that the compound crystallizes in the monoclinic P21 space group, with dihedral angles indicating the conformation of the pyrimidine and phenyl rings. Such structural analyses are essential for understanding the conformational preferences of these molecules, which can impact their biological activity.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "N-(4-bromophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." However, the general reactivity of the tetrahydropyrimidine ring system can be inferred from the synthesis methods and the known chemistry of similar compounds. The presence of amide and carbonyl groups in the structure suggests potential sites for further chemical modification or interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The presence of a bromine atom, as in "N-(4-bromophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide," would likely increase the molecular weight and could affect the lipophilicity of the compound. The crystal structure analysis of a related compound provides insights into the intermolecular interactions, such as hydrogen bonding, that can stabilize the molecular structure in the solid state . The molecular electrostatic potential maps (MEP) can also indicate the reactive sites of the molecule, which are relevant for its interactions with biological targets.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana:
Este compuesto ha sido investigado por su potencial antimicrobiano. En un estudio realizado por Apostol et al., el compuesto N-{4-[(4-bromofenil)sulfonil]benzoil}-L-valina demostró una prometedora actividad antimicrobiana contra cepas bacterianas y fúngicas. Específicamente, mostró eficacia contra patógenos Gram-positivos, incluyendo infecciones asociadas a biopelículas de Enterococcus faecium .
Propiedades antioxidantes:
El mismo compuesto fue evaluado por su efecto antioxidante utilizando varios ensayos, incluyendo DPPH, ABTS y poder reductor férrico. Estas pruebas revelaron su potencial como agente antioxidante .
Evaluación de la toxicidad:
Los investigadores también estudiaron la toxicidad de este compuesto utilizando el cladócero de agua dulce Daphnia magna Straus. Los resultados indicaron que tiene un perfil de seguridad favorable .
Diseño de fármacos y estudios in silico:
Se realizaron análisis in silico para explorar el efecto antimicrobiano y la toxicidad del compuesto. Estos estudios computacionales apoyaron aún más su potencial como un nuevo agente antimicrobiano .
Análisis de actividad antibacteriana:
Derivados funcionalizados de N-(4-bromofenil)furano-2-carboxamida fueron analizados para actividad antibacteriana contra patógenos resistentes a múltiples fármacos (XDR), incluyendo CRAB, CRKP, CREC y MRSA. Los resultados demostraron su potencial como agentes antibacterianos .
Actividades farmacológicas:
Se han realizado esfuerzos para estudiar las actividades farmacológicas de los derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida recién sintetizados. Estos compuestos están siendo explorados para combatir la resistencia a los fármacos antimicrobianos y anticancerígenos .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-16-11(18)9(6-14-12(16)19)10(17)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRONXXRWWWPSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)




![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)